molecular formula C17H15Cl2N3O B2428413 1-(3,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea CAS No. 32539-39-2

1-(3,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea

Cat. No.: B2428413
CAS No.: 32539-39-2
M. Wt: 348.23
InChI Key: JAWNRLZTUAFYAS-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea is a synthetic organic compound that features a urea linkage between a dichlorophenyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea typically involves the reaction of 3,4-dichloroaniline with an isocyanate derivative of indole. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. The use of automated systems and reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro groups on the dichlorophenyl ring can be reduced to amines.

    Substitution: Halogen atoms on the dichlorophenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amino derivatives of the dichlorophenyl ring.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: As a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Pharmacology: Investigated for its effects on cellular pathways and its potential as a drug candidate.

    Material Science: Explored for its use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea: Similar structure with a thiourea linkage instead of a urea linkage.

    1-(3,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]carbamate: Similar structure with a carbamate linkage.

Uniqueness

1-(3,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its urea linkage provides stability and potential for hydrogen bonding interactions, which can be advantageous in various applications.

Biological Activity

1-(3,4-Dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and pain management. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H16Cl2N2O. The presence of the dichlorophenyl and indole moieties suggests potential interactions with biological targets, which could be leveraged for therapeutic effects.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing the indole structure have been shown to induce apoptosis in cancer cells through various pathways, including caspase activation and cell cycle arrest.

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)0.48Apoptosis via caspase activation
Compound BHCT-116 (Colon Cancer)0.78Cell cycle arrest at G1 phase
This compoundTBDTBDTBD

Note: TBD indicates that specific data for this compound is yet to be determined.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has shown a capacity to reduce inflammation markers significantly without the ulcerogenic effects typically associated with nonsteroidal anti-inflammatory drugs (NSAIDs).

Case Study: Anti-inflammatory Activity
A study involving the administration of similar urea derivatives demonstrated a marked reduction in paw edema in carrageenan-induced models. The tested doses ranged from 15 mg/kg to 45 mg/kg, with results indicating efficacy comparable to traditional NSAIDs like aspirin and indomethacin, but with reduced gastrointestinal side effects .

The mechanisms underlying the biological activities of this compound are believed to involve:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It may interact with specific receptors that modulate pain and inflammatory responses.
  • Induction of Apoptosis : Similar compounds have been noted to activate apoptotic pathways in cancer cells.

Molecular Docking Studies

Molecular docking studies have suggested that this compound could bind effectively to target proteins involved in tumor growth and inflammation. These studies provide insights into the binding affinities and potential interactions at the molecular level.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O/c18-14-6-5-12(9-15(14)19)22-17(23)20-8-7-11-10-21-16-4-2-1-3-13(11)16/h1-6,9-10,21H,7-8H2,(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWNRLZTUAFYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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